![molecular formula C16H16F3N7O2S B2642989 3-methyl-7-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058457-24-1](/img/structure/B2642989.png)
3-methyl-7-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a sulfonyl group, a piperazine ring, and a triazolopyrimidine ring .
Molecular Structure Analysis
The molecule’s structure is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms . The triazolopyrimidine is a fused ring system containing three nitrogen atoms .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its various functional groups. For instance, the trifluoromethyl group is known for its high electronegativity, which could make the compound reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The chemical properties of various derivatives of triazolo[4,5-d]pyrimidine, including those containing an acceptor substituent at position 6, are explored in depth. Derivatives of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-sulfonamides, which possess intriguing biological properties, are synthesized through a multi-step process involving β-ketosulfonamides, β-sulfoalcohols, and β-sulfoketones (Kolosov et al., 2015).
Potential Antihypertensive Agents
- A series of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties were synthesized and evaluated for their antihypertensive activity. Ten compounds showed promising activity, indicating potential therapeutic applications in hypertension management (Bayomi et al., 1999).
Biochemical Impacts and Insecticidal Applications
- The biochemical impacts and potential as insecticidal agents of novel heterocyclic compounds, including triazolo[1,5-a]pyrimidine derivatives, were studied. These substances showed potent toxic effects against the cotton leafworm, indicating their utility in agricultural applications (Soliman et al., 2020).
Imaging Cerebral Adenosine A2A Receptors
- The synthesis of a tracer, Preladenant, was carried out for mapping cerebral adenosine A2A receptors using PET imaging. This compound, derived from triazolo[1,5-c]pyrimidine, demonstrates its utility in neurological research and diagnostics (Zhou et al., 2014).
Role in Parkinson's Disease Models
- Derivatives of triazolo[1,5-a][1,3,5]triazine, a core structure related to triazolo[1,5-d]pyrimidine, were shown to be potent adenosine A2a receptor antagonists. Selected analogs from this series demonstrated oral activity in a mouse catalepsy model of Parkinson's disease, suggesting their potential therapeutic application (Vu et al., 2004).
Antimicrobial Activity
- Novel derivatives of pyrimidine, incorporating the 1,2,4-triazolo[1,5-a]pyrimidine ring, were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative microbial strains. This indicates the potential of these compounds in the development of new antimicrobial agents (Lahmidi et al., 2019).
Serotonin 5-HT6 Receptor Antagonists
- A study synthesized and evaluated 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines as potential serotonin 5-HT6 receptor antagonists. These compounds showed significant affinity and selectivity, indicating their potential in treating disorders related to serotonin regulation (Ivachtchenko et al., 2010).
Antiproliferative Activity Against Cancer Cell Lines
- The synthesis and evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives revealed significant antiproliferative activity against various human cancer cell lines. This highlights the potential of these derivatives in cancer research and therapy (Mallesha et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-7-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N7O2S/c1-24-14-13(22-23-24)15(21-10-20-14)25-6-8-26(9-7-25)29(27,28)12-5-3-2-4-11(12)16(17,18)19/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIQAJCGSNYVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2642906.png)
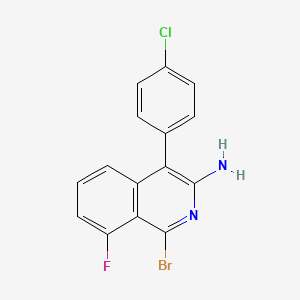
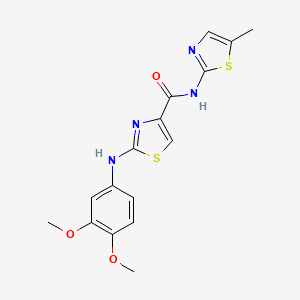
![4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2642912.png)
![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(piperidin-1-yl)ethanone](/img/structure/B2642913.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2642914.png)
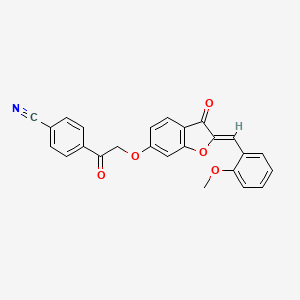
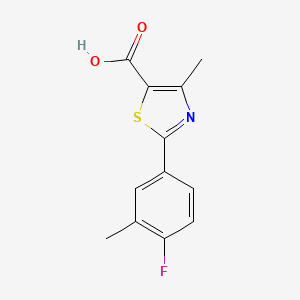
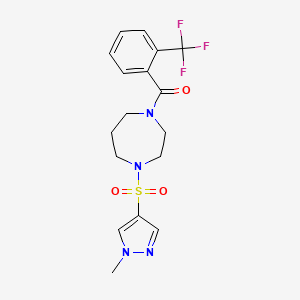

![3,6-Bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2642923.png)

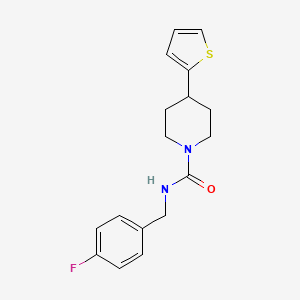
![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid](/img/structure/B2642929.png)
